Lafutidine ((±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl] acetamide) [] is a novel histamine H2-receptor antagonist [, ]. In scientific research, lafutidine serves as a valuable tool for investigating the role of histamine H2 receptors in various physiological and pathological processes.
Molecular Structure Analysis
The molecular structure of lafutidine is characterized by a furan ring, a sulfinyl group, a piperidine ring, and a pyridine ring [, ]. The presence of these functional groups contributes to its unique pharmacological properties.
Mechanism of Action
Lafutidine exerts its effects by antagonizing histamine H2 receptors [, , , , , ]. This action prevents histamine from binding to these receptors and triggering downstream signaling pathways. While its primary mechanism involves histamine H2 receptor antagonism, research indicates lafutidine also interacts with capsaicin-sensitive afferent neurons [, , , , , , , , , ]. This interaction contributes to its gastroprotective activity by modulating neuronal signaling and influencing physiological processes such as gastric mucosal blood flow and mucus secretion.
Physical and Chemical Properties Analysis
Lafutidine is a chiral molecule with two enantiomers []. Its physicochemical properties influence its pharmacological activity and behavior in biological systems.
Applications
Gastrointestinal Research:
It is employed to investigate the role of histamine H2 receptors in gastric acid secretion and the pathogenesis of various gastrointestinal disorders [, , , , , , , , , , ].
Its gastroprotective effects are studied in models of gastric mucosal injury [, , , , , , , , ].
Neurological Research:
Lafutidine is used to investigate the interaction between histamine H2 receptors and capsaicin-sensitive afferent neurons [, , , , , , , , ].
It is being explored as a potential therapeutic agent for chemotherapy-induced peripheral neuropathy [].
Studies have investigated its effect on glossodynia [].
Cardiovascular Research:
Lafutidine's influence on vascular tone and blood flow is studied in models of cardiovascular regulation [, ].
Related Compounds
Famotidine
Compound Description: Famotidine is a histamine H2 receptor antagonist used to treat gastrointestinal conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD). It works by blocking histamine, which reduces the amount of acid produced in the stomach [, , , , ].
Relevance: Famotidine serves as a comparative agent in many studies involving Lafutidine, particularly regarding their antisecretory effects. Both are H2 receptor antagonists, but Lafutidine is suggested to possess additional gastroprotective mechanisms beyond simple acid suppression, unlike Famotidine [, , , , ].
Cimetidine
Compound Description: Cimetidine, like Famotidine, is a histamine H2 receptor antagonist used to treat similar gastrointestinal conditions. It functions by reducing gastric acid secretion [, ].
Relevance: Cimetidine is another comparative drug used in research alongside Lafutidine, primarily in studies evaluating their effects on ulcer healing and relapse. While both are H2 receptor antagonists, Lafutidine often exhibits superior efficacy in preventing ulcer relapse, suggesting additional protective mechanisms beyond acid suppression [, ].
Lansoprazole
Compound Description: Lansoprazole belongs to a class of drugs called proton pump inhibitors (PPIs) that block acid production in the stomach. It is widely used to treat ulcers, GERD, and other conditions involving excessive stomach acid [, , ].
Relevance: Lansoprazole represents a different class of antisecretory drugs (PPIs) compared to Lafutidine (H2 receptor antagonist). Studies comparing the two drugs in treating Helicobacter pylori infection or GERD help assess the relative efficacy and tolerability of these distinct therapeutic approaches [, , ].
Rabeprazole
Compound Description: Rabeprazole, like Lansoprazole, is a PPI that effectively suppresses gastric acid production. It is used to manage a range of acid-related disorders, including peptic ulcers and GERD [, , , ].
Relevance: Similar to Lansoprazole, Rabeprazole serves as a representative of PPIs, contrasting with Lafutidine's mechanism as an H2 receptor antagonist. Comparative studies between Rabeprazole and Lafutidine, particularly in treating post-endoscopic submucosal dissection ulcers, help elucidate the strengths and limitations of each drug class in specific clinical scenarios [, , , ].
Domperidone
Compound Description: Domperidone is a dopamine antagonist primarily used to relieve nausea and vomiting. It works by blocking dopamine receptors in the brain and gut, promoting gastric emptying and reducing nausea [, , ].
Relevance: Domperidone is frequently co-formulated with Lafutidine in tablet formulations. This combination addresses both acid secretion and dysmotility issues often associated with gastrointestinal disorders. Analytical methods are specifically developed to simultaneously quantify both drugs in these combined dosage forms [, , ].
Capsaicin
Compound Description: Capsaicin, the pungent compound found in chili peppers, is a known activator of transient receptor potential vanilloid 1 (TRPV1) receptors, which are expressed on sensory neurons, including those involved in pain and inflammation [, , , , , , , ].
16,16-dimethyl prostaglandin E2
Compound Description: 16,16-dimethyl prostaglandin E2 is a synthetic analog of prostaglandin E2, a naturally occurring compound with various physiological roles, including protection of the gastric mucosa from damage [].
Relevance: This compound serves as a point of comparison to investigate the mechanism of Lafutidine's gastroprotective effects. Unlike 16,16-dimethyl prostaglandin E2, which directly protects gastric epithelial cells, Lafutidine's protective action appears to be mediated by promoting mucosal restitution through capsaicin-sensitive afferent nerves [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lafutidine is a second generation histamine H2 receptor antagonist having multimodal mechanism of action and used to treat gastrointestinal disorders. It is marketed in Japan and India. Like other H2 receptor antagonists it prevents the secretion of gastric acid. It also activates calcitonin gene related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, increases somatostatin levels also resulting in less gastric acid secretion, causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of H. pylori to gastric cells.
KRH-3955 is a novel CXCR4 antagonist. KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection.
KRH-1636 is an orally active, selective and extremely potent CXC chemokine receptor 4 antagonist. KRH-1636 exhibits a potent and selective anti-HIV-1 activity. KRH-1636 efficiently blocked replication of various T cell line-tropic (X4) HIV type 1 (HIV-1) in MT-4 cells and peripheral blood mononuclear cells through the inhibition of viral entry and membrane fusion via the CXC chemokine receptor (CXCR)4 coreceptor but not via CC chemokine receptor 5. KRH-1636 also inhibits binding of the CXC chemokine, stromal cell-derived factor 1alpha, to CXCR4 specifically and subsequent signal transduction. KRH-1636 prevented monoclonal antibodies from binding to CXCR4 without down-modulation of the coreceptor. KRH-1636 seems to be a promising agent for the treatment of HIV-1 infection.
KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. KRM-II-81 exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.
KRIBB11 is a member of the class of indazoles that is 1H-indazole substituted by a [6-(methylamino)-3-nitropyridin-2-yl]amino group at position 5. It is an inhibitor of heat shock factor 1 (IC50 = 1.2muM) and suppresses tumour growth in mouse xenograft models. It has a role as an apoptosis inducer, an antineoplastic agent and a heat shock factor 1 inhibitor. It is a member of indazoles, an aromatic amine, an aminopyridine and a C-nitro compound.
KRH-594, also known as WK-1492; WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.